5-Bromo-3,7-dimethyl-1H-indazole

Acetyl-CoA Carboxylase ACC1/ACC2 Inhibitors Metabolic Disease

5-Bromo-3,7-dimethyl-1H-indazole (CAS 1031417-71-6) is a di-substituted indazole bearing a bromine atom at the 5-position and methyl groups at the 3- and 7-positions of the heterocyclic core. It belongs to the broader class of halogenated indazoles, which are privileged scaffolds in medicinal chemistry owing to their ability to engage diverse biological targets via hydrogen bonding, π-stacking, and hydrophobic interactions.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1031417-71-6
Cat. No. B1523633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,7-dimethyl-1H-indazole
CAS1031417-71-6
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C(NN=C12)C)Br
InChIInChI=1S/C9H9BrN2/c1-5-3-7(10)4-8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12)
InChIKeyXQNOSHGIULZYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3,7-dimethyl-1H-indazole (CAS 1031417-71-6): A Core Indazole Building Block for Kinase and ACC Inhibitor Discovery


5-Bromo-3,7-dimethyl-1H-indazole (CAS 1031417-71-6) is a di-substituted indazole bearing a bromine atom at the 5-position and methyl groups at the 3- and 7-positions of the heterocyclic core. It belongs to the broader class of halogenated indazoles, which are privileged scaffolds in medicinal chemistry owing to their ability to engage diverse biological targets via hydrogen bonding, π-stacking, and hydrophobic interactions [1]. The compound serves exclusively as a versatile synthetic intermediate rather than a final active pharmaceutical ingredient; its bromine substituent enables participation in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), while the methyl groups modulate steric and electronic properties of the indazole ring [2]. Primary research applications center on the construction of compound libraries targeting acetyl-CoA carboxylase (ACC), adenosine A2a receptor, IKK2 kinase, and mutant p53 reactivation programs [3].

Why Generic Indazole Building Blocks Cannot Substitute for 5-Bromo-3,7-dimethyl-1H-indazole in Precision Medicinal Chemistry Programs


Indazole-based building blocks vary profoundly in reactivity, positional selectivity, and biological compatibility depending on the identity and location of substituents. Simple 5-bromoindazole (CAS 53857-57-1) lacks the 3,7-dimethyl groups that fine-tune the steric and electronic environment of the core, leading to different cross-coupling kinetics and often reduced metabolic stability of downstream products [1]. Conversely, 3,7-dimethyl-1H-indazole (CAS 58706-32-4) cannot participate in palladium-catalyzed transformations without an additional halogenation step, adding synthetic complexity and lowering overall yield. The halogen choice itself is critical: bromine at position 5 offers an optimal balance of oxidative addition reactivity (higher than chlorine for Suzuki coupling) and stability (superior bench-life compared to iodine), making 5-bromo-3,7-dimethyl-1H-indazole the preferred entry point for efficient Csp²–Csp² bond formation [2]. Head-to-head data on biological activity of analogous building blocks are scarce; however, the quantitative evidence assembled below demonstrates that the 5-bromo-3,7-dimethyl substitution pattern confers specific, measurable advantages that justify selection over close analogs.

Quantitative Differentiation Evidence for 5-Bromo-3,7-dimethyl-1H-indazole vs. Closest Analogs


ACC Inhibitor Potency: Derivatives Built from 5-Bromo-3,7-dimethyl-1H-indazole Achieve Single-Digit Nanomolar IC50 vs. Micromolar IC50 of Structurally Simpler Indazole Analogs

In the Corbett 2009 patent (US20090312323A1), 5-bromo-3,7-dimethyl-1H-indazole was employed as the key intermediate to synthesize spiro[pyrazolopyran-piperidine] ketones. The lead compound II (derived from this building block) exhibited ACC inhibitory IC50 values of 9–11 nM [1]. In contrast, the parent 5-bromo-1H-indazole (lacking 3,7-dimethyl groups) yields derivatives with substantially reduced ACC activity; for example, CHEMBL1958357 (an indazole-5-carboxamide without 3,7-dimethyl substitution) shows an ACC1 IC50 of 260 nM [2], representing a >20-fold loss in potency. The 3,7-dimethyl substitution thus contributes critically to target engagement.

Acetyl-CoA Carboxylase ACC1/ACC2 Inhibitors Metabolic Disease

A2a Receptor Antagonism: 5-Bromo-3,7-dimethyl-1H-indazole-Derived Triazines Achieve Sub-Nanomolar IC50 (0.12 nM), Surpassing Non-Dimethylated Indazole Congeners

Lu et al. (2018) utilized 5-bromo-3,7-dimethyl-1H-indazole in a Suzuki coupling with 6-bromo-5-phenyl-1,2,4-triazin-3-amine to prepare compound I, a fused heteroaryl-substituted triazine-3-amine derivative. Compound I displayed an exceptionally potent A2a receptor antagonism with IC50 = 0.12 nM [1]. By comparison, analogous triazine-3-amines prepared from 5-bromoindazole lacking 3,7-dimethyl groups typically exhibit IC50 values in the 1–100 nM range [2]. The 0.12 nM IC50 represents a >8-fold improvement over typical non-dimethylated indazole-based A2a antagonists.

Adenosine A2a Receptor Antitumor Immunotherapy Suzuki Coupling

Bromination Regioselectivity: Position 5 of Indazole is 10.5-Fold More Reactive Toward Electrophilic Bromination Than Position 7, Enabling Efficient and Selective Synthesis

Kinetic studies on the aqueous bromination of indazole (Boulton & Coller, 1974) established bimolecular rate coefficients for Br₂ attack at each reactive position: position 5 = 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹, position 3 = 2.8 × 10⁻³ dm³ mol⁻¹ s⁻¹, position 7 = 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹ [1]. Thus, position 5 is 1.5-fold more reactive than position 3 and 10.5-fold more reactive than position 7. This inherent reactivity ranking means that 5-bromoindazole derivatives can be synthesized with superior regiochemical control compared to 7-bromo isomers, which require indirect synthetic routes [1]. For 5-bromo-3,7-dimethyl-1H-indazole, the 7-position is blocked by a methyl group, further preventing any competing bromination at C7 and ensuring exclusive 5-substitution.

Electrophilic Aromatic Substitution Regioselective Bromination Process Chemistry

Halogen Positioning and Substitution Effects on CB1 Receptor Activity: 5-Bromo-Indazole Analogs Occupy a Distinct Potency Window Between Chlorinated and Fluorinated Congeners

A systematic in vitro CB1 receptor activity study of halogenated indazole synthetic cannabinoid receptor agonists (SCRAs) revealed that, for compounds bearing an amide head moiety (AB or ADB series), brominated 5-substituted indazoles exhibited EC50 values intermediate between chlorinated and fluorinated analogs: chlorinated analogs showed the lowest EC50, fluorinated the highest, and brominated occupied a middle potency range [1]. This halogen-dependent potency ranking was reversed for methyl ester head moieties, where brominated analogs showed reduced potency relative to chlorinated and fluorinated variants [1]. These data establish that the 5-bromo substituent imparts a non-linear and context-dependent pharmacological effect distinct from other halogens.

Synthetic Cannabinoid Receptor Agonists Structure-Activity Relationship Drug Discovery

Optimal Procurement and Deployment Scenarios for 5-Bromo-3,7-dimethyl-1H-indazole in Drug Discovery and Chemical Biology


Leaded ACC Inhibitor Synthesis for Metabolic Disease Programs

5-Bromo-3,7-dimethyl-1H-indazole is the optimal building block for constructing spiro[pyrazolopyran-piperidine] ketone ACC inhibitors with sub-100 nM potency. The Corbett 2009 patent and subsequent BindingDB entries confirm that the 3,7-dimethyl-5-bromo substitution pattern drives ACC1/ACC2 inhibitory activity into the nanomolar range (IC50 = 9–42 nM), whereas non-dimethylated analogs lose >20-fold potency [1]. Procurement of this specific intermediate is strongly recommended for any program targeting ACC1 or ACC2 for obesity, diabetes, or non-alcoholic steatohepatitis (NASH) indications.

A2a Receptor Antagonist Optimization for Immuno-Oncology

For teams developing adenosine pathway antagonists, 5-bromo-3,7-dimethyl-1H-indazole enables Suzuki coupling-based access to triazine-3-amine derivatives with sub-nanomolar A2a receptor IC50 (0.12 nM) [2]. The >8-fold potency advantage over non-dimethylated indazole-based A2a antagonists makes this building block the preferred choice for lead optimization campaigns where overcoming high intratumoral adenosine concentrations is paramount.

Targeted Library Synthesis via Cross-Coupling Chemistry

The 5-bromo substituent, combined with the 3,7-dimethyl groups, provides a stoichiometrically well-defined handle for palladium-catalyzed Suzuki, Buchwald-Hartwig, and Heck reactions. The intrinsic 10.5-fold reactivity advantage of position 5 over position 7 in indazole electrophilic bromination ensures reliable and scalable access to the bromide precursor [3]. Chemists building libraries around an indazole core should prioritize this building block over 7-bromo or non-methylated analogs to maximize synthetic efficiency and diversify chemical space with high regiochemical fidelity.

Halogen SAR Exploration for GPCR and Kinase Targets

Systematic halogen scanning studies on indazole-3-carboxamide SCRAs have established that the 5-bromo substituent yields a distinct potency profile compared to 5-chloro and 5-fluoro analogs at CB1 receptors, with rank-order shifts depending on head group chemistry [4]. This context-dependent divergence justifies the inclusion of 5-bromo-3,7-dimethyl-1H-indazole in any medicinal chemistry campaign aimed at understanding halogen effects on GPCR or kinase target engagement, rather than assuming chloro or fluoro analogs are interchangeable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3,7-dimethyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.